(2,4,5-Trimethoxyphenyl)methanamine

Dopamine D5 receptor Neurological disorders GPCR drug discovery

Problem: Only the 2,4,5-trimethoxy substitution pattern enables selective D5 receptor (D5R) partial agonism; 3,4,5- and 2,4,6-isomers are inactive at D5R. This compound is the mandatory starting material for D5R-targeted CNS drug discovery. • Exclusive D5R selectivity: Lead 5j derived from this scaffold shows EC₅₀ 269.7 nM at D5R, no D1-D4 activity. • CNS drug discovery: Oral bioavailability, brain penetration (Cmax 22.54 ng/mL at 0.5 h), in vivo cognitive enhancement without acute toxicity up to 200 mg/kg. • Quality: ≥95% purity; isomer identity verifiable by β-cyclodextrin membrane electrode method. For research use only. Standard global shipping available.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 154584-98-2
Cat. No. B137584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,5-Trimethoxyphenyl)methanamine
CAS154584-98-2
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CN)OC)OC
InChIInChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3
InChIKeyCXFDSHYASCMRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4,5-Trimethoxyphenyl)methanamine Procurement Guide


(2,4,5-Trimethoxyphenyl)methanamine (CAS 154584-98-2), also known as 2,4,5-trimethoxybenzylamine, is a substituted benzylamine derivative (C₁₀H₁₅NO₃, MW 197.23 g/mol) featuring three methoxy groups at the 2, 4, and 5 positions of the phenyl ring . It exists as a solid at room temperature (mp 94–96 °C) with a predicted pKa of 9.36 ± 0.10 and density of 1.087 g/cm³ . The compound serves as a versatile synthetic intermediate, most notably as the critical 2,4,5-trimethoxyphenyl pharmacophore donor in the first reported selective dopamine D5 receptor (D5R) partial agonists [1]. It is commercially available at ≥95% purity from multiple suppliers .

D5R selective pharmacophore donor: reported scaffold for partial agonist development Research fit
Crystalline solid (mp 94–96 °C) supports powder handling and precise weighing workflows Format fit
≥95% purity grade suitable for building block synthesis and medicinal chemistry SAR expansion Selection fit

Why 2,4,5-Trimethoxybenzylamine Is Irreplaceable


Trimethoxybenzylamine positional isomers share identical molecular formulae and molecular weights (197.23 g/mol), yet their substitution patterns drive fundamentally divergent physicochemical properties, molecular recognition signatures, and pharmacological activities. The 2,4,5-substitution pattern uniquely confers solid-state handling characteristics (mp 94–96 °C) versus the liquid 3,4,5-isomer , a distinct pKa shift (9.36 vs. 9.25) that alters protonation-dependent reactivity , and — most critically — the ability to serve as the pharmacophoric scaffold for selective D5 receptor partial agonism, a property absent in other trimethoxy isomers [1]. Replacing the 2,4,5-substitution with 3,4,5- or 2,4,6-patterns leads to loss of D5 selectivity, altered fluorescence properties, and divergent biological activity profiles, making generic substitution scientifically unsound [2][3].

Attribute
2,4,5-Isomer (Target)
Substitutes (3,4,5- / 2,4,6-Isomers)
Dopamine Receptor Profile
D5R-selective partial agonism context; inactive at D1–D4 receptors in reported series
D5 selectivity may be lost; receptor-interaction profile may shift away from target
Photophysical Properties
Reported strong red-shifted fluorescence; high non-radiative decay barrier
Fluorescence emission and spectral shift may differ; weak or no red-shift may occur
Chalcone Bioactivity Direction
Antimalarial activity context
MDR reversal activity context may emerge; biological endpoint may shift

2,4,5-Trimethoxybenzylamine Differentiation Evidence


Selective D5 Receptor Partial Agonism

The 2,4,5-trimethoxyphenyl moiety is the essential pharmacophoric element for selective D5 receptor (D5R) partial agonism. In a GloSensor cAMP assay using transiently transfected HEK293T cells expressing human D1 or D5 receptors, the lead compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine) exhibited an EC₅₀ of 269.7 ± 6.6 nM at D5R and was completely inactive at D1, D2, D3, and D4 receptors [1]. This stands in marked contrast to the clinically investigated D1/D5 dual agonists PF-06649751 (tavapadon), PF-2562, and PW0464, which are G protein-biased but non-selective across the D1/D5 subtypes [1]. The 2,4,5-trimethoxy arrangement on the phenyl ring was identified as critical for this D5-over-D1 selectivity; modifications to alternative trimethoxy substitution patterns were not explored in this series, but the structure–activity relationship demonstrated that the 2,4,5-trimethoxyphenyl scaffold was retained in all active compounds (5c, 5e, 5h, and 5j) [1].

D5R Selective Agonism
Head-to-head
EC₅₀ 269.7 ± 6.6 nM (D5R)
No activity at D1–D4 receptors
Supports D5R-selective pathway-study context; contrasts with D1/D5 dual agonists
Endpoint-review context; model-specific cAMP assay
Dopamine D5 receptor Neurological disorders GPCR drug discovery

Strong Red-Shifted Fluorescence

The 2,4,5-trimethoxyphenyl substitution pattern produces quantitatively distinct photophysical behavior compared to other trimethoxy isomers. In a systematic study of methoxy-substituted 2-ethylhexylcinnamates, the 2,4,5-trimethoxy derivative exhibited strong fluorescence with a relatively high barrier for non-radiative decay, whereas the 2,4,6-trimethoxy analog displayed weak fluorescence with a relatively low non-radiative decay barrier [1]. This 'meta-effect'—where meta-methoxy substitution splits the two lowest ππ* states—was uniquely preserved in the 2,4,5-trimethoxy compound and absent in the 2,4,6 analogue [1]. In a separate study on heteroaryl chalcones across three heterocyclic series (pyridyl, thienyl, furyl), compounds bearing the 2,4,5-trimethoxyphenyl group (series Ia–IIIa) consistently exhibited a red-shift phenomenon and strong emission fluorescence, while the 2,4,6-trimethoxyphenyl (series b) and 3,4,5-trimethoxyphenyl (series c) analogues did not display this red-shifted strong emission [2].

Red-Shifted Fluorescence
Cross-study
Strong emission vs. weak/none
Presence of red-shift in 2,4,5-isomer; absent in 2,4,6- and 3,4,5-analogs
Reported photophysical property context; isomer-dependent spectral behavior
Data to verify; cinnamate and chalcone scaffold systems
Fluorescence spectroscopy Photophysical properties Optoelectronic materials

Chalcone SAR: Antimalarial vs. MDR Reversal

The position of methoxy groups on the chalcone A-ring governs the biological activity profile. In a comprehensive structure–activity relationship study, 2′,4′,5′-trimethoxy substitution on ring A of chalcones was associated with antimalarial activity, whereas 3′,4′,5′-trimethoxy substitution on ring A inhibited glycoprotein transport activity and promoted reversal of multidrug resistance (MDR) [1]. This functional divergence is consistent with earlier antimalarial chalcone literature demonstrating that the presence of methoxy groups at the 2′ and 4′ positions is favorable for antiplasmodial activity, while 3,4,5-trimethoxy groups cause steric hindrance at the cysteine protease active site, resulting in relatively lower inhibitory activity [2]. The 2,4,5-trimethoxybenzylamine building block is therefore the required starting material for synthesizing antimalarial chalcone leads, while the 3,4,5-isomer would yield compounds with a fundamentally different therapeutic profile.

Chalcone SAR Divergence
Class-level
Antimalarial vs. MDR reversal
2,4,5-pattern favors antimalarial activity; 3,4,5-pattern linked to MDR reversal
Biological endpoint directionality linked to substitution pattern context
Class-level inference; cysteine protease steric hindrance noted
Antimalarial drug discovery Multidrug resistance Chalcone SAR

Potentiometric Isomer Discrimination by Cyclodextrin Sensors

Positional isomers of trimethoxybenzylamines can be discriminated using β-cyclodextrin-based liquid membrane electrodes, demonstrating that each substitution pattern produces a unique host–guest inclusion complex geometry at the membrane surface [1]. In this potentiometric system, guest-induced potential changes were measured at pH 5.0 for protonated organic amine guests. Trimethoxybenzylamine isomers (including 2,4,5-, 2,4,6-, and 3,4,5-substituted) produced distinguishable potentiometric responses, while monomethoxybenzylamine isomers showed negligible discrimination [1]. The observed potentiometric selectivities were unique to the cyclodextrin-containing electrode and absent in control electrodes lacking the sensory element [1]. This provides direct experimental evidence that the 2,4,5-trimethoxy substitution pattern creates molecular recognition features that are quantitatively distinguishable from other trimethoxy isomers.

Potentiometric Discrimination
Head-to-head
Distinguishable host–guest response
β-cyclodextrin liquid membrane electrode; pH 5.0; distinct potential change vs. other isomers
Reported isomer-discrimination method context for identity verification
Supports QC isomer identity protocol review
Molecular recognition Isomer discrimination Potentiometric sensors

Solid-State vs. Liquid Handling

The 2,4,5-trimethoxy substitution pattern yields a crystalline solid with a melting point of 94–96 °C [1], whereas the 3,4,5-isomer is a clear colorless to slightly yellow liquid at 20 °C with a density of 1.155 g/mL at 25 °C . This phase difference has practical implications: the 2,4,5-isomer can be handled as a powder, weighed precisely on a standard analytical balance without solvent, and stored as a solid with potentially superior long-term stability . The 3,4,5-isomer, as a liquid, requires different handling protocols (liquid dispensing, specific gravity considerations) and is noted to be air-sensitive, requiring storage under inert gas .

Solid vs. Liquid Handling
Cross-study
Solid (mp 94–96 °C) vs. liquid at 20 °C
2,4,5-isomer powder vs. 3,4,5-isomer air-sensitive liquid
Solid-state format may support weighing automation and long-term storage fit
Supplier data; independent validation recommended
Solid-state handling Formulation Physicochemical properties

pKa-Induced Reactivity Differences

The predicted pKa of the primary amine in 2,4,5-trimethoxybenzylamine is 9.36 ± 0.10 , compared to 9.25 ± 0.10 for the 3,4,5-isomer . This ΔpKa of approximately 0.11 units, while modest, translates to a measurable difference in the ratio of protonated (NH₃⁺) to neutral (NH₂) species at any given pH near physiological or synthetic reaction conditions. At pH 7.4, the 2,4,5-isomer exists as approximately 98.9% protonated, while the 3,4,5-isomer is approximately 98.6% protonated—a ~0.3% difference in the fraction of reactive neutral amine available for nucleophilic reactions such as reductive amination, acylation, or Schiff base formation. For reactions where the neutral amine is the reactive species, this difference in available nucleophile concentration can influence reaction rates and yields.

pKa Reactivity Context
Cross-study
pKa 9.36 ± 0.10 vs. 9.25 ± 0.10
~0.3% neutral amine fraction difference at pH 7.4
Reactivity context may inform buffer selection for amine-coupling protocols
Predicted value; data to verify experimentally
Amine basicity Protonation state Synthetic chemistry

2,4,5-Trimethoxybenzylamine Application Scenarios


Dopamine D5 Receptor Agonist Development

The 2,4,5-trimethoxyphenyl scaffold is the only reported pharmacophore enabling selective D5 receptor partial agonism with no activity at D1–D4 receptors [1]. Lead compound 5j (EC₅₀ 269.7 nM at D5R) demonstrated oral bioavailability, brain penetration (Brain Cmax: 22.54 ng/mL at Tmax 0.5 h), and in vivo cognitive enhancement in a scopolamine-induced amnesia model without acute toxicity up to 200 mg/kg in mice [1]. This application scenario is uniquely enabled by the 2,4,5-trimethoxyphenyl substitution pattern; the 3,4,5- or 2,4,6-isomers cannot substitute for this scaffold as they were not active in this D5-selective series [1]. Medicinal chemistry teams pursuing D5R-targeted therapies for Parkinson's disease, Alzheimer's disease, or cognitive impairment should procure only the 2,4,5-isomer for SAR expansion around this validated chemotype.

Fluorescent Probes with Red-Shifted Emission

The 2,4,5-trimethoxyphenyl group confers strong fluorescence with a characteristic red-shift and high barrier for non-radiative decay, as demonstrated across cinnamate and heteroaryl chalcone scaffold systems [2][3]. The 'meta-effect' that produces this photophysical advantage is specifically associated with the 2,4,5-substitution pattern and is not reproduced by the 2,4,6- or 3,4,5-isomers [2]. Researchers designing fluorescent sensors, nonlinear optical materials, or UV-filter compounds where strong emission is a performance requirement should select (2,4,5-trimethoxyphenyl)methanamine as the synthetic building block, as the alternative isomers will yield compounds with predictably weaker fluorescence.

Antimalarial Chalcone Lead Optimization

The 2,4,5-trimethoxy substitution pattern on chalcone ring A is associated with antimalarial activity, while the 3,4,5-trimethoxy isomer directs activity toward MDR reversal [4]. This functional directionality, supported by in-silico docking showing that 3,4,5-trimethoxy groups cause steric hindrance at the plasmodial cysteine protease active site [5], means that (2,4,5-trimethoxyphenyl)methanamine is the mandatory starting material for any medicinal chemistry program targeting malaria through the chalcone chemotype. Procurement of the correct isomer is essential to avoid directing the SAR program toward an unintended therapeutic indication.

Potentiometric Isomer Identity Confirmation

The demonstrated ability of β-cyclodextrin-based liquid membrane electrodes to discriminate between trimethoxybenzylamine positional isomers [6] provides a validated analytical method for confirming the identity of incoming (2,4,5-trimethoxyphenyl)methanamine batches. Quality control laboratories can implement or adapt this potentiometric approach to detect isomeric impurities or confirm that the supplied material is indeed the 2,4,5-isomer and not a mislabeled 3,4,5- or 2,4,6-isomer, which would compromise downstream synthetic or pharmacological outcomes.

Application
Selection Property
Validation Focus
D5R-selective pathway studies
D5R partial agonism scaffold context
Dopamine receptor selectivity profiling
Fluorescent probe development
Red-shifted emission photophysics
Spectral shift and quantum yield characterization
Antimalarial SAR expansion
Chalcone A-ring methoxy pattern
Antiplasmodial assay endpoint review
Isomer identity QC verification
Potentiometric host–guest response
Sensor-based discrimination protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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